molecular formula C4H12O7S2 B1375935 Butane-1,4-disulfonic acid hydrate CAS No. 1588441-14-8

Butane-1,4-disulfonic acid hydrate

Cat. No.: B1375935
CAS No.: 1588441-14-8
M. Wt: 236.3 g/mol
InChI Key: BYSPXROQMZCYJY-UHFFFAOYSA-N
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Description

Butane-1,4-disulfonic acid hydrate is a chemical compound with the molecular formula C₄H₁₂O₇S₂. It is a derivative of butane, where two sulfonic acid groups are attached to the first and fourth carbon atoms of the butane chain. This compound is known for its high solubility in water and its use in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butane-1,4-disulfonic acid hydrate can be synthesized through the sulfonation of butane. One common method involves the reaction of butane with sulfur trioxide in the presence of a catalyst, followed by hydrolysis to form the hydrate. The reaction conditions typically include controlled temperatures and pressures to ensure the complete conversion of butane to the disulfonic acid derivative.

Industrial Production Methods

In an industrial setting, this compound is produced using large-scale sulfonation reactors. The process involves the continuous feed of butane and sulfur trioxide into the reactor, where the reaction takes place under controlled conditions. The resulting product is then purified and crystallized to obtain the hydrate form.

Chemical Reactions Analysis

Types of Reactions

Butane-1,4-disulfonic acid hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.

    Substitution: The sulfonic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfonate salts.

    Substitution: Various substituted butane derivatives.

Scientific Research Applications

Butane-1,4-disulfonic acid hydrate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: Employed in biochemical assays and as a buffer in biological experiments.

    Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of butane-1,4-disulfonic acid hydrate involves its ability to donate sulfonic acid groups in chemical reactions. These groups can interact with various molecular targets, including enzymes and receptors, to exert their effects. The pathways involved in these interactions depend on the specific application and the nature of the target molecules.

Properties

IUPAC Name

butane-1,4-disulfonic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O6S2.H2O/c5-11(6,7)3-1-2-4-12(8,9)10;/h1-4H2,(H,5,6,7)(H,8,9,10);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYSPXROQMZCYJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCS(=O)(=O)O)CS(=O)(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1588441-14-8
Record name 1,4-Butanedisulfonic acid, hydrate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1588441-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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